tiocromenos

Thiochromenes are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the chromene ring system, which typically includes a benzene ring fused with an indane skeleton. These molecules exhibit diverse structural and chemical properties due to their unique electronic environment created by the conjugation between the benzene ring and the sulfur-containing ring. Thiochromenes find applications across various fields such as pharmaceuticals, agrochemicals, and materials science.

Structurally, thiochromenes can vary greatly depending on substituents attached at different positions around the rings. Their electronic properties make them attractive for use in photophysical studies and organic electronics due to their ability to absorb and emit light effectively. Additionally, their structural flexibility allows for tailored synthesis to achieve specific functionalities, making them valuable tools in synthetic chemistry.

In drug discovery, thiochromenes have shown potential as lead compounds due to their bioactivity and the ease of modifying functional groups to explore various pharmacological activities. The sulfur atom introduces unique steric and electronic effects that can influence binding interactions with biological targets, offering promising leads for medicinal chemists.

Overall, thiochromenes represent a rich area of study in organic chemistry, providing a platform for exploring new chemical space and developing innovative materials and pharmaceuticals.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

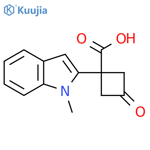

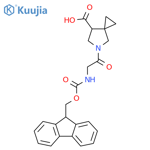

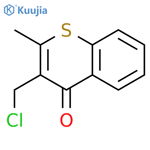

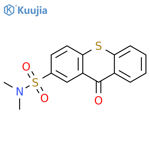

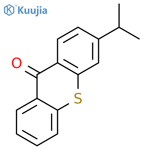

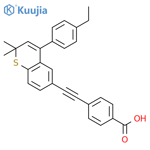

|

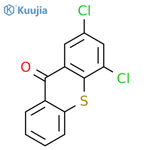

4H-1-Benzothiopyran-4-one,3-(chloromethyl)-2-methyl- | 93367-52-3 | C11H9ClOS |

|

N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide | 3285-53-8 | C15H13NO3S2 |

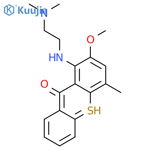

|

9H-Thioxanthen-9-one, 3-(1-methylethyl)- | 138249-96-4 | C16H14OS |

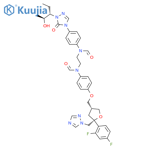

|

AGN 194310 | 229961-45-9 | C28H24O2S |

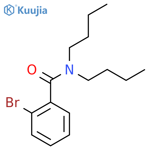

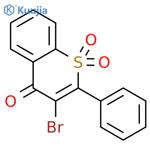

|

3-bromo-2-phenyl-4H-thiochromen-4-one 1,1-dioxide | 77694-72-5 | C15H9BrO3S |

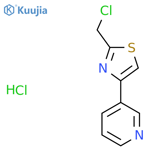

|

1-{[2-(dimethylamino)ethyl]amino}-2-methoxy-4-methyl-9H-thioxanthen-9-one | 80568-48-5 | C19H22N2O2S |

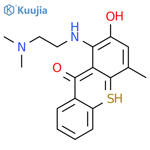

|

1-{[2-(dimethylamino)ethyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one | 80568-58-7 | C18H20N2O2S |

|

2,4-dichlorothioxanthen-9-one | 107690-02-8 | C13H6Cl2OS |

|

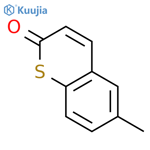

2H-1-Benzothiopyran-2-one, 6-methyl- | 1199-06-0 | C10H8OS |

|

9H-Thioxanthen-9-one, 1,4-dihydroxy- | 14992-80-4 | C13H8O3S |

Literatura Relacionada

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

5. Back matter

Fornecedores recomendados

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados